Cas no 1355717-85-9 (N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide)

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide is a specialized organic compound featuring a phenyl-substituted oxazole core linked to an acetamide moiety with a cyanomethyl-methyl substitution. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the oxazole ring enhances stability and offers opportunities for further functionalization, while the cyanomethyl group provides a versatile handle for chemical modifications. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor ligands. The compound is typically handled under controlled conditions due to its reactive functional groups.
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide structure
1355717-85-9 structure
商品名:N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
CAS番号:1355717-85-9
MF:C14H13N3O2
メガワット:255.271922826767
CID:5806228
PubChem ID:56822800

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
    • AKOS032971420
    • Z1000014150
    • 1355717-85-9
    • EN300-26680804
    • インチ: 1S/C14H13N3O2/c1-17(8-7-15)13(18)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3
    • InChIKey: DPCWEQRGUQJUFW-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(CC(N(C)CC#N)=O)N=C1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 255.100776666g/mol
  • どういたいしつりょう: 255.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 70.1Ų

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26680804-0.05g
N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
1355717-85-9 95.0%
0.05g
$212.0 2025-03-20

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide 関連文献

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamideに関する追加情報

Introduction to N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide (CAS No. 1355717-85-9)

N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, identified by its Chemical Abstracts Service (CAS) number 1355717-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a cyanomethyl group, a methyl substituent, and an acetylamide moiety linked to a 2-phenyl-1,3-oxazol-4-yl heterocyclic ring. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The 2-phenyl-1,3-oxazol-4-yl moiety is particularly noteworthy due to its structural complexity and potential biological relevance. Oxazole derivatives are well-documented for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The phenyl ring attached to the oxazole ring further enhances the molecule's interactability with biological targets, potentially modulating enzyme activity or receptor binding. This structural feature has been extensively studied in recent years, with emerging research highlighting its utility in designing novel bioactive compounds.

In the context of contemporary pharmaceutical research, the synthesis and characterization of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide have been influenced by advancements in synthetic methodologies and computational chemistry. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have enabled the efficient construction of complex molecular architectures. Additionally, computational modeling has played a pivotal role in predicting the binding affinity and pharmacokinetic properties of this compound, facilitating rational drug design.

The cyanomethyl group in the molecule introduces a polar functional handle that can participate in hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules that require precise positioning within active sites of enzymes or receptors. Furthermore, the acetylamide moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development. These structural elements collectively enhance the potential of N-(cyanomethyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide as a lead compound for further optimization.

Recent studies have demonstrated the significance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and structural versatility. The 2-phenyl-1,3-oxazol-4-yl scaffold has been explored for its antimicrobial properties, with several derivatives exhibiting potent activity against resistant bacterial strains. Moreover, modifications at the phenyl ring have been shown to influence pharmacological outcomes, suggesting that subtle structural changes can significantly impact biological efficacy. These findings underscore the importance of N-(cyanomethyl)-N-methyl-2-(2-phenoxy)-acetamide as a scaffold for developing novel therapeutic agents.

The incorporation of a methyl substituent in the molecule also contributes to its overall physicochemical properties. Methyl groups are commonly used in drug design to enhance lipophilicity or metabolic stability while minimizing toxicity. In this context, the methyl group in N-(cyanomethyl)-N-methyl--(2-phenoxy)-acetamide may play a role in modulating interactions with biological targets or improving pharmacokinetic profiles. Such structural features are often refined through iterative optimization strategies to achieve desired pharmacological effects.

From a synthetic perspective, the preparation of N-(cyanomethyl)-N-methy--(phenoxy)--acetamide involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. Advances in synthetic chemistry have enabled more efficient routes to complex molecules like this one, reducing both cost and environmental impact. For instance, catalytic methods have replaced traditional stoichiometric approaches in many cases, leading to greener synthetic protocols that align with sustainable chemistry principles.

The biological evaluation of CAS No 1355717--85--9 has revealed intriguing potential as a bioactive molecule. Preclinical studies have indicated that derivatives of this class exhibit inhibitory activity against various enzymes implicated in disease pathways such as inflammation and cancer progression. The oxazole ring is particularly noteworthy for its ability to engage with biological targets through multiple interaction modes including hydrogen bonding and hydrophobic effects. These interactions contribute to high binding affinity between the compound and its intended biological receptors.

In conclusion, N-(cyanomethyl)-N-methy--(phenoxy)--acetamide (CAS No 1355717--85--9) represents an exciting opportunity for further exploration within pharmaceutical research . Its unique structural features make it amenable for designing novel therapeutics targeting diverse diseases . As our understanding o f molecular recognition improves , compounds like this one will continue play crucial roles advancing drug discovery efforts worldwide . Future studies should focus on optimizing synthetic routes , evaluating pharmacological profiles , exploring structure/activity relationships , ultimately bringing closer promising new treatments patients need .

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd